cis-(2-Amino-2-methyl-cyclopentyl)-methanol

Stereochemistry Chiral Building Block Medicinal Chemistry

Sourcing a single, defined stereoisomer of aminocyclopentylmethanol often leads to mixtures or the undesired trans isomer, compromising chiral integrity in downstream synthesis. This compound solves that issue as a precise cis-(1R,2S) building block. • Chiral Purity: Fixed cis-configuration ensures diastereomerically pure intermediates. • Predictable SAR: The 2-methyl group provides a measurable lipophilicity increase (predicted LogP -0.02) for fine-tuning ADME without scaffold hopping. • Dual Functionality: Primary amine and alcohol enable orthogonal derivatization for ligand synthesis.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13153032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-(2-Amino-2-methyl-cyclopentyl)-methanol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1(CCCC1CO)N
InChIInChI=1S/C7H15NO/c1-7(8)4-2-3-6(7)5-9/h6,9H,2-5,8H2,1H3/t6-,7-/m0/s1
InChIKeyCDXIZMCKBSBIMQ-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-(2-Amino-2-methyl-cyclopentyl)-methanol: Chiral Building Block


cis-(2-Amino-2-methyl-cyclopentyl)-methanol (CAS 202921-91-3) is a chiral amino alcohol defined by its cis-(1R,2S) stereochemistry on a cyclopentane ring [1]. As a bifunctional building block, it features both a primary amine and a primary alcohol, making it a versatile intermediate for pharmaceutical research and asymmetric synthesis . Its specific stereochemical configuration distinguishes it from its trans isomer and other aminocyclopentane analogs, which is a critical factor for applications requiring precise 3D molecular orientation.

  • Defined cis-(1R,2S) stereochemistry for chiral synthesis
  • Bifunctional amine and alcohol for asymmetric construction
  • Distinct from trans isomer and non-methylated analogs

cis-(2-Amino-2-methyl-cyclopentyl)-methanol: Why Analogs Can't Replace It


Substitution of cis-(2-Amino-2-methyl-cyclopentyl)-methanol with a generic "aminocyclopentylmethanol" is scientifically unsound due to the profound impact of stereochemistry and substitution on biological activity and chemical reactivity. The cis-configuration fixes the relative spatial orientation of the amino and hydroxymethyl groups, which is a key determinant in molecular recognition events (e.g., receptor binding, enzyme catalysis) . The additional 2-methyl group introduces steric bulk and lipophilicity not present in simple (2-Aminocyclopentyl)methanol, which can dramatically alter a molecule's binding affinity, selectivity, and metabolic profile in drug development contexts . Therefore, the choice between these closely related analogs is not interchangeable and must be driven by quantitative performance differences, as outlined below.

  • ! Stereochemical mismatch (trans isomer) may yield inactive diastereomers in downstream steps
  • ! Missing 2-methyl group alters lipophilicity and may shift binding or metabolic profile

cis-(2-Amino-2-methyl-cyclopentyl)-methanol Key Differentiators


Stereochemical Configuration: cis vs. trans Isomer

The target compound's cis-(1R,2S) configuration is its primary differentiator from its trans-(1S,2R) isomer (CAS 566156-04-5). While both share the same molecular formula (C7H15NO) and nearly identical computed physicochemical properties [1], the cis arrangement positions the amino and hydroxymethyl groups on the same face of the cyclopentane ring. This specific spatial arrangement is often critical for the desired activity in chiral drug candidates, as it dictates how the molecule interacts with a biological target's binding pocket .

Stereochemistry
Class-level inference
cis-(1R,2S) vs trans-(1S,2R)
Spatial orientation governs chiral outcome
Incorrect isomer leads to inactive diastereomer
Stereochemistry Chiral Building Block Medicinal Chemistry

Physicochemical Properties: cis vs. trans Isomers

Computational data indicates that the cis and trans isomers exhibit nearly identical bulk physicochemical properties, with both having a calculated density of 0.969 g/cm³ and a boiling point of 200°C at 760 mmHg [1][2]. However, a slight difference is observed in the predicted refractive index: 1.473 for the cis isomer [1] versus 1.474 for the trans isomer [2]. This minimal variance underscores that the primary differentiation lies in stereochemistry, not bulk physical behavior.

Refractive Index
Cross-study comparable
cis 1.473 vs trans 1.474 (Δ = 0.001)
Minimal physical property difference
Selection driven by stereochemistry, not handling
Physical Chemistry Pre-formulation Analytical Chemistry

Impact of 2-Methyl Substitution on Lipophilicity

Compared to the non-methylated analog, (2-Aminocyclopentyl)methanol, the target compound possesses a 2-methyl group. Based on class-level inference for small alkyl additions, this substitution is expected to increase lipophilicity, which can be quantified by the calculated LogP value. The target compound has a predicted LogP of -0.02 [1], while its non-methylated analog, (2-Aminocyclopentyl)methanol, has a lower molecular weight and is predicted to be more hydrophilic . This increase in lipophilicity can be a strategic advantage in drug design for improving membrane permeability or modulating off-target binding.

Lipophilicity
Class-level inference
Predicted LogP = -0.02 (methylated) vs lower LogP for non-methylated analog
Modest lipophilicity increase may affect permeability
Inferred from structure; requires experimental verification
Medicinal Chemistry ADME Drug Design

cis-(2-Amino-2-methyl-cyclopentyl)-methanol Applications


Synthesis of Diastereomerically Pure Intermediates

The specific cis-(1R,2S) stereochemistry of this compound makes it a strategic choice for constructing diastereomerically pure intermediates. In drug discovery, where the spatial arrangement of functional groups is paramount for target engagement, the use of a defined stereoisomer like this is essential. Any attempt to substitute it with the trans isomer would produce a different diastereomer in subsequent reactions, potentially leading to a complete loss of biological activity or altered safety profile .

Chiral Ligand Development for Asymmetric Catalysis

As a bifunctional amino alcohol with a rigid cyclopentane backbone and a defined stereochemistry, this compound is a suitable precursor for developing novel chiral ligands. Its cis-configuration can be exploited to create a specific chiral environment around a metal center in asymmetric catalysis, influencing the enantioselectivity of a reaction in ways that the trans isomer or non-methylated analogs cannot .

Lipophilicity Modulation in Lead Optimization

The presence of the 2-methyl group offers a subtle but quantifiable increase in lipophilicity (predicted LogP of -0.02) compared to non-methylated analogs [1]. In a lead optimization campaign, this compound can be selected when a medicinal chemistry team needs to explore small adjustments to a molecule's lipophilic character without introducing a new chiral center or significantly altering the core scaffold, thereby facilitating the fine-tuning of ADME properties.

Application
Selection Property
Validation Focus
Diastereomerically pure intermediate synthesis
cis-(1R,2S) stereochemistry
Enantiomeric and diastereomeric purity; reaction stereospecificity
Chiral ligand development
Bifunctional amino alcohol with rigid cyclopentane scaffold
Enantioselectivity and metal coordination geometry
Lipophilicity modulation in lead optimization
2-Methyl substitution provides modest LogP shift
ADME property fine-tuning; membrane permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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